3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Description
3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C22H21FN2OS and its molecular weight is 380.48. The purity is usually 95%.
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Biological Activity
3-Fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the tetrahydroisoquinoline and thiophene moieties suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C₂₃H₂₃FN₂OS
- Molecular Weight: 394.51 g/mol
The structure features a fluorine atom, which is known to modulate biological activity by influencing lipophilicity and binding affinity to target proteins.
Research indicates that compounds containing the tetrahydroisoquinoline framework often exhibit neuroprotective and anti-inflammatory properties. The specific interactions of this compound with neurotransmitter receptors and enzymes involved in neurodegenerative pathways are under investigation.
Pharmacological Studies
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Neuroprotective Effects:
- In vitro studies have shown that derivatives of tetrahydroisoquinoline can protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may possess similar protective effects.
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Antidepressant Activity:
- Compounds with similar structures have been evaluated for their antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a common pathway observed in these studies.
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Antitumor Potential:
- Preliminary studies indicate that certain tetrahydroisoquinoline derivatives exhibit cytotoxicity against various cancer cell lines. The potential of this compound in this regard remains to be fully elucidated.
Data Table: Biological Activities of Related Compounds
Case Studies
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study involving a mouse model of Parkinson's disease, treatment with compounds structurally similar to this compound resulted in significant reductions in dopaminergic neuron loss and improvements in motor function. These findings suggest potential therapeutic applications for neurodegenerative disorders.
Case Study 2: Antidepressant-Like Effects
A recent investigation into the antidepressant-like effects of tetrahydroisoquinoline derivatives demonstrated that administration led to increased levels of serotonin and norepinephrine in the brain. Further research is warranted to explore the efficacy of our compound in similar models.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFXVAYVSBTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.